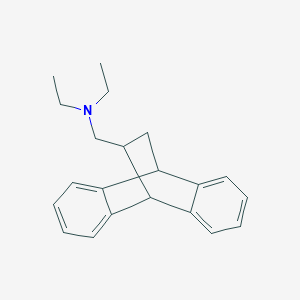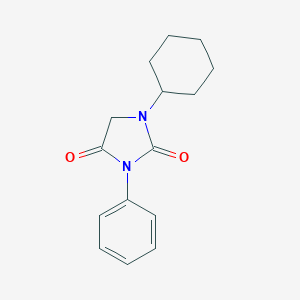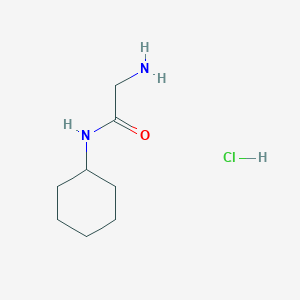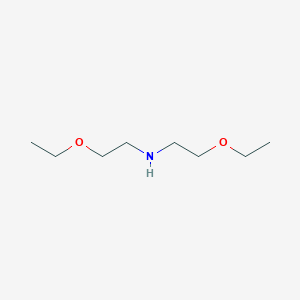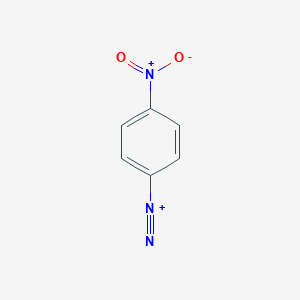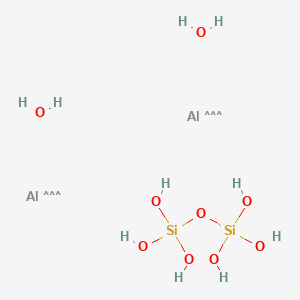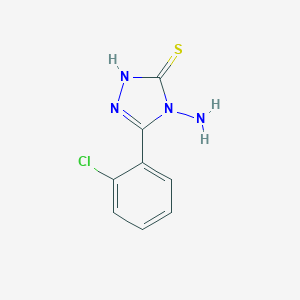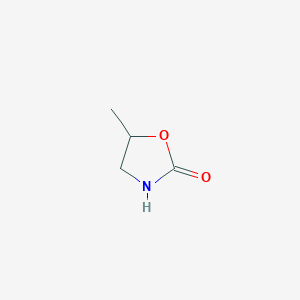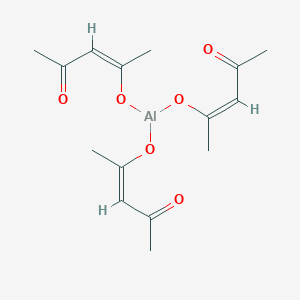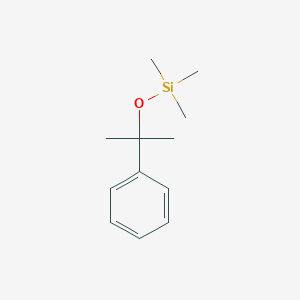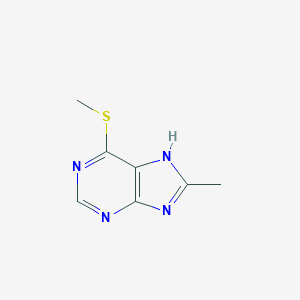
Purine, 8-methyl-6-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purine, 8-methyl-6-(methylthio)- is a naturally occurring compound that belongs to the purine family. It is also known as 8-Methylthioguanosine or MesG. Purines are vital components of nucleotides, which are the building blocks of DNA and RNA. Purines are also found in many important biomolecules such as ATP, GTP, and cAMP. Purines have been extensively studied due to their importance in biological processes and their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of purine, 8-methyl-6-(methylthio)- is not fully understood. However, it has been shown to inhibit viral replication by interfering with the synthesis of viral RNA. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
Purine, 8-methyl-6-(methylthio)- has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of intracellular adenosine, which is a potent anti-inflammatory agent. It has also been shown to increase the levels of cyclic AMP, which is involved in various cellular processes such as glucose metabolism and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using purine, 8-methyl-6-(methylthio)- in lab experiments is its high potency and specificity. It has been shown to have a high selectivity index, which means that it has a low toxicity to normal cells. However, one of the limitations of using purine, 8-methyl-6-(methylthio)- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many future directions for the study of purine, 8-methyl-6-(methylthio)-. One of the areas that require further investigation is its mechanism of action. Understanding the mechanism of action of purine, 8-methyl-6-(methylthio)- will help in the development of more effective therapeutic agents. Another area that requires further investigation is the potential use of purine, 8-methyl-6-(methylthio)- in the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in vivo. Additionally, the development of more efficient synthesis methods for purine, 8-methyl-6-(methylthio)- will facilitate its use in lab experiments and clinical trials.
Synthesemethoden
Purine, 8-methyl-6-(methylthio)- can be synthesized using various methods. One of the most common methods is the reaction of 8-bromo-6-(methylthio)purine with potassium tert-butoxide. The reaction results in the formation of 8-methyl-6-(methylthio)purine, which can be further converted to purine, 8-methyl-6-(methylthio)- by reacting it with trimethylsilyl chloride.
Wissenschaftliche Forschungsanwendungen
Purine, 8-methyl-6-(methylthio)- has been extensively studied for its potential therapeutic applications. It has been shown to have antiviral activity against various viruses, including hepatitis C virus, dengue virus, and human immunodeficiency virus. It has also been shown to have anticancer activity by inhibiting the growth of cancer cells. Purine, 8-methyl-6-(methylthio)- has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1008-51-1 |
|---|---|
Produktname |
Purine, 8-methyl-6-(methylthio)- |
Molekularformel |
C7H8N4S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
8-methyl-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C7H8N4S/c1-4-10-5-6(11-4)8-3-9-7(5)12-2/h3H,1-2H3,(H,8,9,10,11) |
InChI-Schlüssel |
OWKGASBQRLTGJX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C(=NC=N2)SC |
Kanonische SMILES |
CC1=NC2=C(N1)C(=NC=N2)SC |
Andere CAS-Nummern |
1008-51-1 |
Synonyme |
8-Methyl-6-(methylthio)-1H-purine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



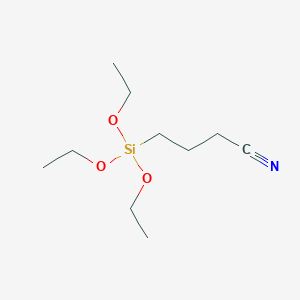
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
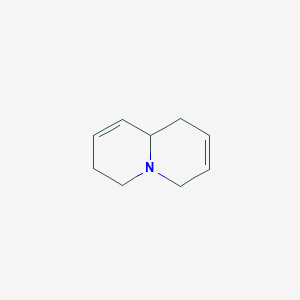
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
